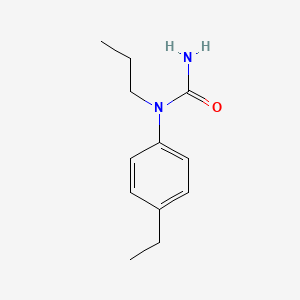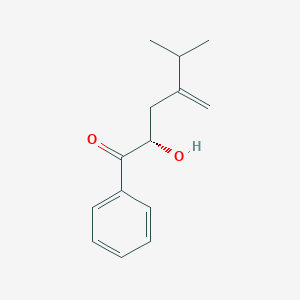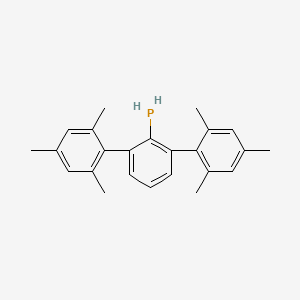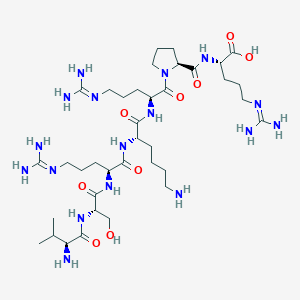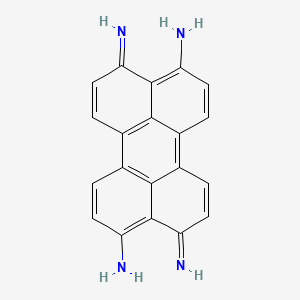
4,10-Diimino-4,10-dihydroperylene-3,9-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10-Diimino-4,10-dihydroperylene-3,9-diamine is a chemical compound belonging to the class of perylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Diimino-4,10-dihydroperylene-3,9-diamine typically involves the reaction of perylene dianhydride with aliphatic amines. This reaction is carried out at temperatures ranging from 20 to 60°C, using bases such as DBU in solvents like DMF or DMSO . An alternative “green” synthesis method employs potassium carbonate in DMSO at higher temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 4,10-Diimino-4,10-dihydroperylene-3,9-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene tetracarboxylic derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly with halogens or other functional groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Oxidation: Perylene tetracarboxylic derivatives.
Reduction: Hydrogenated perylene derivatives.
Substitution: Halogenated perylene derivatives.
科学的研究の応用
4,10-Diimino-4,10-dihydroperylene-3,9-diamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,10-Diimino-4,10-dihydroperylene-3,9-diamine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate electron transfer processes, making it an effective component in optoelectronic devices and sensors .
類似化合物との比較
Perylene-3,4,9,10-tetracarboxylic diimides (PDIs): Known for their optical properties and used in similar applications.
Naphthalene diimides (NDIs): Another class of compounds with comparable electronic properties.
Uniqueness: 4,10-Diimino-4,10-dihydroperylene-3,9-diamine stands out due to its specific structural features that enhance its stability and reactivity, making it particularly suitable for advanced optoelectronic applications .
特性
CAS番号 |
213922-33-9 |
|---|---|
分子式 |
C20H14N4 |
分子量 |
310.4 g/mol |
IUPAC名 |
4,10-diiminoperylene-3,9-diamine |
InChI |
InChI=1S/C20H14N4/c21-13-5-1-9-10-2-6-15(23)20-16(24)8-4-12(18(10)20)11-3-7-14(22)19(13)17(9)11/h1-8,21,24H,22-23H2 |
InChIキー |
DFCGTDGRTLQFAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=N)C=CC3=C2C1=C4C=CC(=N)C5=C(C=CC3=C45)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


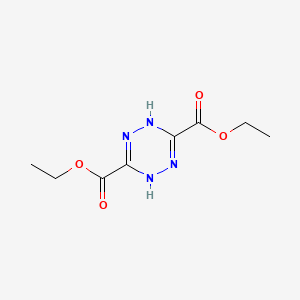
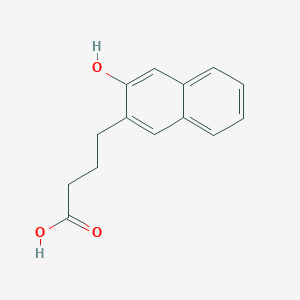
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
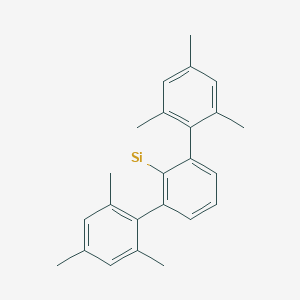
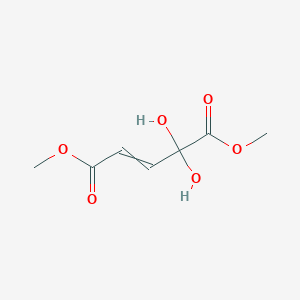
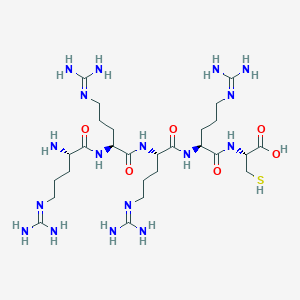

![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
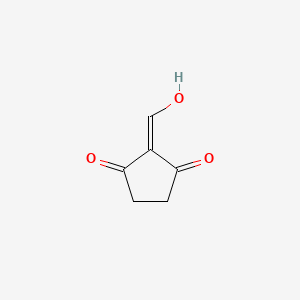
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
